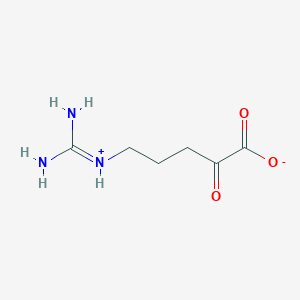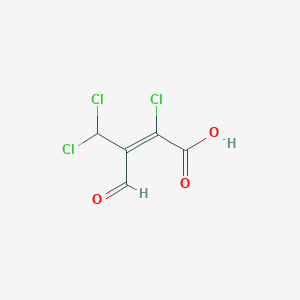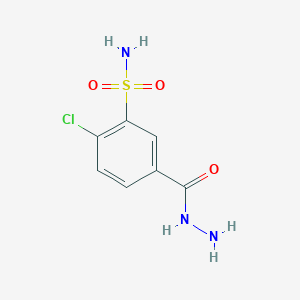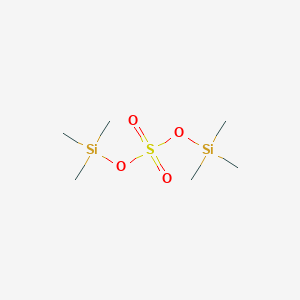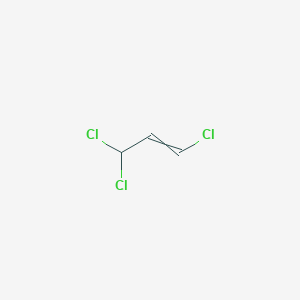
1,3,3-Trichloropropene
描述
1,3,3-Trichloropropene is an organic compound composed of carbon, hydrogen, and chlorine atoms. It is structurally similar to propene, but three hydrogen atoms are replaced by chlorine atoms. This compound is known for its reactivity and is used in various chemical processes and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: 1,3,3-Trichloropropene can be synthesized through the chlorination of propylene or allyl chloride. One common method involves the reaction of allyl chloride with sulfuryl chloride in the presence of a nitrogen-containing base, phosphine, or phosphine oxide . The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atmospheres.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The use of catalysts such as nitrogen-containing bases or phosphines enhances the selectivity and yield of the desired product . The reaction is carried out in reactors designed to handle the exothermic nature of the chlorination process.
化学反应分析
Types of Reactions: 1,3,3-Trichloropropene undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as diethylamine, sodiomalonic ester, sodium sulfide, and sodium methoxide, often resulting in allyl rearrangement.
Reduction Reactions: It can be reduced to propene through β-elimination followed by hydrogenolysis.
Addition Reactions: It can participate in addition reactions with organomagnesium compounds and cuprous cyanide.
Common Reagents and Conditions:
Diethylamine: Used in substitution reactions.
Zerovalent Zinc: Used in reduction reactions.
Organomagnesium Compounds: Used in addition reactions.
Major Products:
Propene: Formed through reduction reactions.
Substituted Propene Derivatives: Formed through substitution reactions.
科学研究应用
1,3,3-Trichloropropene is utilized in various scientific research applications:
作用机制
The primary mechanism of action for 1,3,3-Trichloropropene involves its reactivity with nucleophiles and reducing agents. The compound undergoes β-elimination to form allyl chloride, which can then be further reduced to propene . The molecular targets and pathways involved in these reactions include the cleavage of carbon-chlorine bonds and the formation of carbon-carbon double bonds.
相似化合物的比较
1,1,3-Trichloropropene: Similar in structure but differs in the position of chlorine atoms.
1,2,3-Trichloropropane: Another chlorinated propene derivative with different reactivity and applications.
Uniqueness: 1,3,3-Trichloropropene is unique due to its specific reactivity patterns, particularly its tendency to undergo allyl rearrangement during substitution reactions . This property distinguishes it from other chlorinated propene derivatives and makes it valuable in specific synthetic applications.
属性
IUPAC Name |
1,3,3-trichloroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3/c4-2-1-3(5)6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMZDLNSWZGRDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26556-03-6 | |
| Record name | 1,3,3-Trichloro-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26556-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


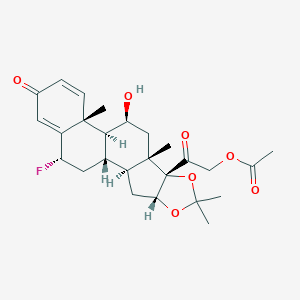

![Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B108912.png)
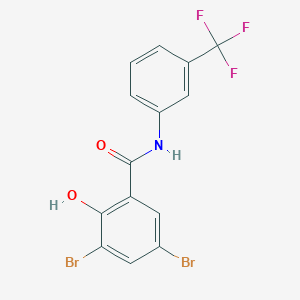
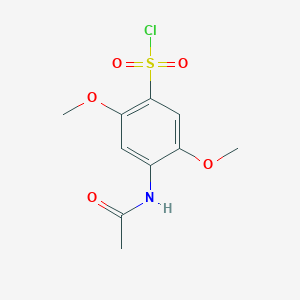
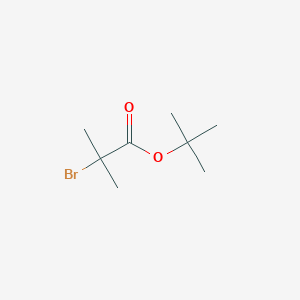



![2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid](/img/structure/B108956.png)
